molecular formula C22H20Cl2N4O3 B1681513 Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride CAS No. 146033-02-5

Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride

Cat. No. B1681513
M. Wt: 459.3 g/mol
InChI Key: ORMHJTXDPDGKIS-UHFFFAOYSA-N
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Description

Selective EP1 receptor antagonist (Ki values are 1.3 (EP1), 61.1 (EP2), 17.5 (EP3) and >100 μM (EP4). Active in vitro and centrally in vivo. Attenuates neurotoxicity and is an antitumorigenic agent.
The prostaglandin E2 (PGE2) receptor EP1 is involved in triggering PGE2-mediated pain as well as neuronal survival and growth. SC-51089 is a selective EP1 antagonist, first shown to have in vivo analgesic activity in mice (ED50 = 6.3 mg/kg when given subcutaneously) and in the rat. SC-51089 also inhibits the growth of glioma cell lines in vitro (IC50 = ~1 μM) and slows tumor growth in vivo. In addition, SC-51089 is neuroprotective, attenuating neuronal cell death in response to oxidative stress, an effect that is also found in EP1-/- mice and mediated by PGE2.4,5
A selective EP1 prostanoid receptor antagonist that attenuates prostaglandin E2-induced neuronal cell death in vitro and slows tumor growth in vivo. Its neuroprotective effect may potentially have therapeutic application in human stroke.
SC-51089, also known as CID132748, is a spotent PGE2 antagonist, and selective for the EP1 receptor subtype with antinociceptive activity. SC-51089 also inhibits the growth of glioma cell lines in vitro (IC50 = ~1 μM) and slows tumor growth in vivo

Scientific Research Applications

Pharmacological Research

  • Prostaglandin E2 (PGE2) Antagonism : This compound, known as SC-51089, is a selective antagonist for the EP1 receptor subtype of PGE2 with antinociceptive (pain-relieving) properties. Studies have explored its role as a potential therapeutic agent due to its specific receptor interaction and pain mitigation effects (Hallinan et al., 2001), (Hallinan et al., 1996).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound for potential biological activity. This includes the development of oxazoles and thiazoles as alternative pharmacophores and exploring their biological activities (Hallinan et al., 2001).
  • Transformation Studies : Studies on the chemical transformation of Dibenz(b,f)(1,4)oxazepine under various conditions have been conducted. These studies provide insights into its chemical behavior and potential for creating diverse derivatives with varying properties (Lawston et al., 1979), (Brewster et al., 1976).

Biological Activity Exploration

  • Polyfluorinated Analogues : Research into polyfluorinated analogues of Dibenz(b,f)(1,4)oxazepine has been conducted, indicating a continued interest in modifying its structure to explore different biological activities, especially concerning the central nervous system (Gerasimova et al., 1989).

Applications in Analytical Chemistry

  • Process Monitoring : The use of gas chromatography for the analysis and process monitoring of Dibenz(b,f)(1,4)oxazepine production has been studied, highlighting its importance in quality control and manufacturing processes (Bag et al., 2002).

properties

IUPAC Name

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHJTXDPDGKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163259
Record name Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide monohydrochloride

CAS RN

146033-02-5
Record name SC 51089
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146033-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Reactant of Route 2
Reactant of Route 2
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Reactant of Route 3
Reactant of Route 3
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Reactant of Route 4
Reactant of Route 4
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Reactant of Route 5
Reactant of Route 5
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Reactant of Route 6
Reactant of Route 6
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride

Citations

For This Compound
1
Citations
CR Lin, F Amaya, L Barrett, H Wang, J Takada… - … of Pharmacology and …, 2006 - ASPET
Prostaglandin E 2 (PGE 2 ) is both an inflammatory mediator released at the site of tissue inflammation and a neuromodulator that alters neuronal excitability and synaptic processing. …
Number of citations: 293 jpet.aspetjournals.org

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